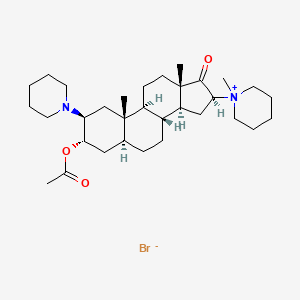

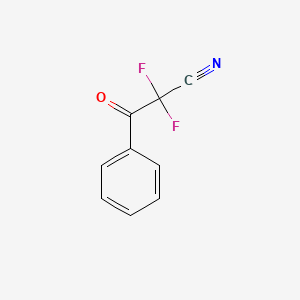

![molecular formula C16H23NO5S B13415433 Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- CAS No. 618113-86-3](/img/structure/B13415433.png)

Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetochlor SAA 100 micrograms per milliliter in Acetonitrile: is a reference standard used primarily in food and environmental analysis. Acetochlor is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans . The compound is dissolved in acetonitrile, a common solvent in analytical chemistry, to create a precise concentration for accurate residue analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acetochlor involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with ethyl chloroformate to produce Acetochlor .

Industrial Production Methods: Industrial production of Acetochlor follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Analyse Des Réactions Chimiques

Types of Reactions: Acetochlor undergoes various chemical reactions, including:

Oxidation: Acetochlor can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Acetochlor to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Acetochlor SAA is used as a reference standard in analytical chemistry for residue analysis in food and environmental samples. It ensures compliance with regulatory limits and maintains the integrity of analytical results .

Biology: In biological research, Acetochlor is studied for its effects on various organisms, including its potential toxicity and environmental impact .

Medicine: While not directly used in medicine, Acetochlor’s toxicological profile is of interest in medical research to understand its potential health risks .

Industry: Acetochlor is widely used in agriculture as a pre-emergent herbicide. It helps control weeds, thereby increasing crop yield and quality .

Mécanisme D'action

Acetochlor inhibits the synthesis of very long-chain fatty acids in plants, which is essential for cell membrane formation. This inhibition disrupts cell division and growth, leading to the death of germinating weed seeds. The molecular targets include enzymes involved in fatty acid elongation pathways .

Comparaison Avec Des Composés Similaires

Metolachlor: Another pre-emergent herbicide with a similar mode of action.

Alachlor: Used for similar purposes but has a different chemical structure.

Butachlor: Also used in agriculture for weed control.

Uniqueness: Acetochlor is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. It has a relatively lower persistence in the environment compared to some other herbicides, making it a preferred choice in many agricultural settings .

Propriétés

Numéro CAS |

618113-86-3 |

|---|---|

Formule moléculaire |

C16H23NO5S |

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

2-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfinylacetic acid |

InChI |

InChI=1S/C16H23NO5S/c1-4-13-8-6-7-12(3)16(13)17(11-22-5-2)14(18)9-23(21)10-15(19)20/h6-8H,4-5,9-11H2,1-3H3,(H,19,20) |

Clé InChI |

OKOSPERHYGNSQO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)CC(=O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

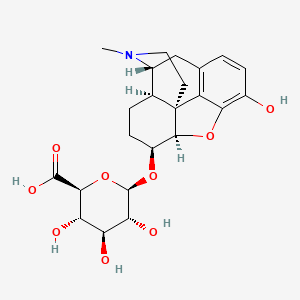

![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

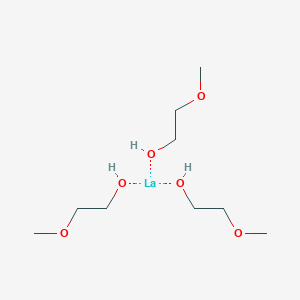

![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)

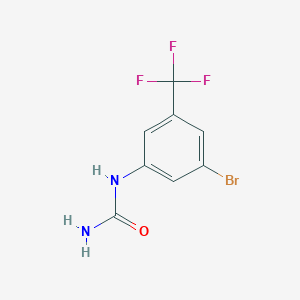

![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)

![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)

![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)

![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)